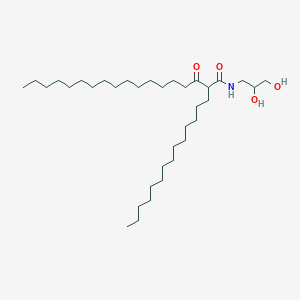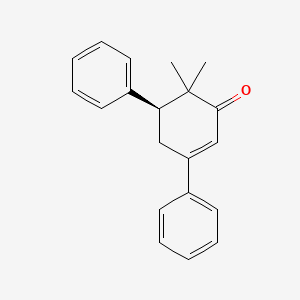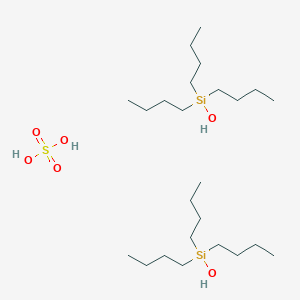
Sulfuric acid--tributylsilanol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–tributylsilanol (1/2) is a compound that combines the properties of sulfuric acid and tributylsilanol. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Tributylsilanol is an organosilicon compound with the formula (C₄H₉)₃SiOH, known for its applications in organic synthesis and as a precursor to other silicon-containing compounds. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–tributylsilanol (1/2) typically involves the reaction of tributylsilanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (C₄H₉)₃SiOH + H₂SO₄ \rightarrow (C₄H₉)₃SiOSO₃H + H₂O ]
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–tributylsilanol (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–tributylsilanol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form silicon-containing hydrides.
Substitution: The hydroxyl group in tributylsilanol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sulfuric acid–tributylsilanol (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of sulfuric acid–tributylsilanol (1/2) include silicon-containing oxides, hydrides, and substituted organosilicon compounds. These products have various applications in different fields, including materials science and organic synthesis.
Applications De Recherche Scientifique
Sulfuric acid–tributylsilanol (1/2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery and medical diagnostics.
Industry: Sulfuric acid–tributylsilanol (1/2) is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of sulfuric acid–tributylsilanol (1/2) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of silicon-containing products. It can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Sulfuric acid–tributylsilanol (1/2) can be compared with other similar compounds, such as:
Trimethylsilanol: A simpler organosilicon compound with similar reactivity but different physical properties.
Tetramethylsilane: Another organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: A silicon-containing compound with applications in organic synthesis and materials science.
The uniqueness of sulfuric acid–tributylsilanol (1/2) lies in its combination of sulfuric acid and tributylsilanol, resulting in distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
320381-86-0 |
|---|---|
Formule moléculaire |
C24H58O6SSi2 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
sulfuric acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/2C12H28OSi.H2O4S/c2*1-4-7-10-14(13,11-8-5-2)12-9-6-3;1-5(2,3)4/h2*13H,4-12H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
GWULWBNJDIMNCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)O.CCCC[Si](CCCC)(CCCC)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
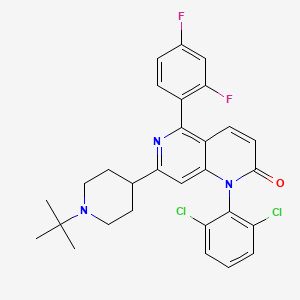
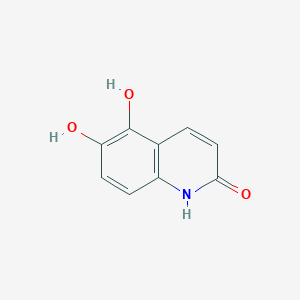
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)


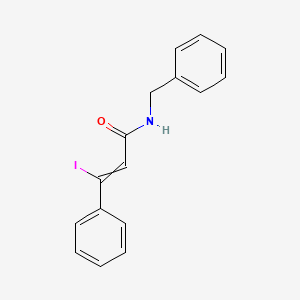

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
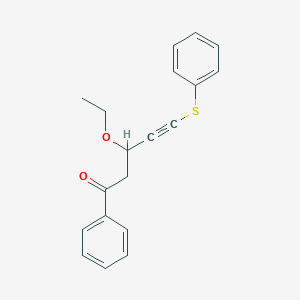
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
